molecular formula C16H15NO2 B14561275 Acetamide, N-(2-acetylphenyl)-N-phenyl- CAS No. 62123-41-5

Acetamide, N-(2-acetylphenyl)-N-phenyl-

Cat. No.: B14561275
CAS No.: 62123-41-5
M. Wt: 253.29 g/mol
InChI Key: WIXQDLZPMCICTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(2-acetylphenyl)-N-phenyl- is an organic compound with the molecular formula C16H15NO2 It is a derivative of acetamide, where the hydrogen atoms are replaced by phenyl and acetylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-acetylphenyl)-N-phenyl- typically involves the reaction of acetanilide with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform

    Catalyst: Pyridine or other bases to neutralize the hydrochloric acid formed during the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-acetylphenyl)-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogens or nitro groups using reagents like bromine or nitric acid

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines or alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Acetamide, N-(2-acetylphenyl)-N-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-acetylphenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)acetamide
  • N-(2-methylphenyl)acetamide
  • N-(2-chlorophenyl)acetamide

Uniqueness

Acetamide, N-(2-acetylphenyl)-N-phenyl- is unique due to the presence of both phenyl and acetylphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62123-41-5

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(2-acetylphenyl)-N-phenylacetamide

InChI

InChI=1S/C16H15NO2/c1-12(18)15-10-6-7-11-16(15)17(13(2)19)14-8-4-3-5-9-14/h3-11H,1-2H3

InChI Key

WIXQDLZPMCICTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N(C2=CC=CC=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.